1-(4-Ethylcyclohexyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylcyclohexyl)cyclopentan-1-amine is a chemical compound with the molecular formula C13H25N and a molecular weight of 195.34 g/mol . It is characterized by the presence of a cyclopentane ring substituted with a 4-ethylcyclohexyl group and an amine group. This compound is of interest in various fields of scientific research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylcyclohexyl)cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 4-ethylcyclohexyl bromide, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of a strong base such as sodium hydride and a reducing agent like sodium borohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Ethylcyclohexyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylcyclohexyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound may modulate enzymatic activity or receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylcyclohexyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Cyclopentanamine: Lacks the 4-ethylcyclohexyl group, resulting in different chemical and biological properties.
1-(4-Methylcyclohexyl)cyclopentan-1-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-(4-Propylcyclohexyl)cyclopentan-1-amine: Contains a propyl group, which affects its steric and electronic properties compared to the ethyl-substituted compound.
Eigenschaften
Molekularformel |
C13H25N |
---|---|
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
1-(4-ethylcyclohexyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H25N/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h11-12H,2-10,14H2,1H3 |
InChI-Schlüssel |
ADPLVYGOEQXESB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.